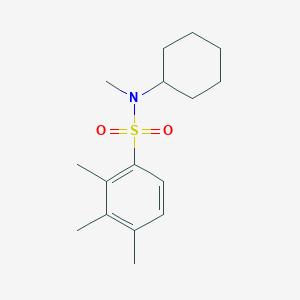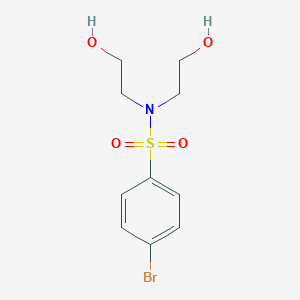![molecular formula C22H30N4O4S2 B226414 1-METHYL-4-({4'-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]-[1,1'-BIPHENYL]-4-YL}SULFONYL)PIPERAZINE](/img/structure/B226414.png)
1-METHYL-4-({4'-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]-[1,1'-BIPHENYL]-4-YL}SULFONYL)PIPERAZINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-({4’-[(4-methyl-1-piperazinyl)sulfonyl][1,1’-biphenyl]-4-yl}sulfonyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of a piperazine ring substituted with a sulfonyl group and a biphenyl moiety, making it a unique and versatile molecule in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-({4’-[(4-methyl-1-piperazinyl)sulfonyl][1,1’-biphenyl]-4-yl}sulfonyl)piperazine typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization with sulfonyl and biphenyl groups. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-4-({4’-[(4-methyl-1-piperazinyl)sulfonyl][1,1’-biphenyl]-4-yl}sulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl and biphenyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary or tertiary amines.
Aplicaciones Científicas De Investigación
1-Methyl-4-({4’-[(4-methyl-1-piperazinyl)sulfonyl][1,1’-biphenyl]-4-yl}sulfonyl)piperazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-({4’-[(4-methyl-1-piperazinyl)sulfonyl][1,1’-biphenyl]-4-yl}sulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-4-piperazinopiperidine: Another piperazine derivative with similar structural features but different functional groups.
4-[(4-methyl-1-piperazinyl)sulfonyl]aniline: A related compound with a sulfonyl group attached to an aniline moiety.
Uniqueness
1-Methyl-4-({4’-[(4-methyl-1-piperazinyl)sulfonyl][1,1’-biphenyl]-4-yl}sulfonyl)piperazine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its versatility in various scientific research applications sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C22H30N4O4S2 |
|---|---|
Peso molecular |
478.6 g/mol |
Nombre IUPAC |
1-methyl-4-[4-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]phenyl]sulfonylpiperazine |
InChI |
InChI=1S/C22H30N4O4S2/c1-23-11-15-25(16-12-23)31(27,28)21-7-3-19(4-8-21)20-5-9-22(10-6-20)32(29,30)26-17-13-24(2)14-18-26/h3-10H,11-18H2,1-2H3 |
Clave InChI |
XWEXUIHEZHRDAR-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C |
SMILES canónico |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2,5-Dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B226344.png)





![2-Methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B226365.png)
![4-[(4-Propoxyphenyl)sulfonyl]morpholine](/img/structure/B226367.png)

![N-(2-furylmethyl)-4-(4-{[(2-furylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide](/img/structure/B226379.png)

![1-Ethyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B226385.png)
